Cas no 121250-04-2 ((2R)-3,3,3-trifluoro-2-hydroxypropanoic acid)

(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- Propanoic acid,3,3,3-trifluoro-2-hydroxy-, (2R)-
- (R)-2-Hydroxy-3,3,3-trifluoropropionic acid
- (R)-3,3,3-TRIFLUORO-2-HYDROXYPROPIONIC ACID
- (R)-3,3,3-TRIFLUOROLACTIC ACID
- (R)-Trifluorolactic Acid
- 3,3,3-Trifluoro-D-lactic acid
- (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid
- R-TF-LA
- (2R)-2-Hydroxy-3,3,3-trifluoropropanoic acid
- (R)-3,3,3-trifluoro-2-hydroxypropanoic acid
- AKOS006239804
- SCHEMBL4824754
- starbld0017165
- Propanoic acid, 3,3,3-trifluoro-2-hydroxy-, (R)-
- D86393
- EN300-2969266
- MFCD03093016
- CS-0135746
- 9O0
- 121250-04-2
- J-004470
- 3,3,3-Trifluoro-D-lacticacid97%
- DB-222740
- (2R)-3,3,3-trifluoro-2-hydroxy-propanoic acid
-
- MDL: MFCD03093016
- Inchi: InChI=1S/C3H3F3O3/c4-3(5,6)1(7)2(8)9/h1,7H,(H,8,9)/t1-/m0/s1
- InChI Key: BVKGUTLIPHZYCX-SFOWXEAESA-N
- SMILES: OC([C@@H](C(F)(F)F)O)=O
Computed Properties
- Exact Mass: 144.00339
- Monoisotopic Mass: 144.003
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.5Ų
- XLogP3: 0.3
Experimental Properties
- Density: 1.656
- Melting Point: 66-71
- Boiling Point: 256.4°Cat760mmHg
- Flash Point: 108.9°C
- Refractive Index: 1.365
- PSA: 57.53
- LogP: -0.00580
- Sensitiveness: Hygroscopic
(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid Security Information
- Hazard Statement: Corrosive/Hygroscopic
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Hazardous Material Identification:
(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T790490-1g |
(R)-Trifluorolactic Acid |
121250-04-2 | 1g |
$ 350.00 | 2022-06-02 | ||
eNovation Chemicals LLC | Y1264095-250mg |
Propanoic acid, 3,3,3-trifluoro-2-hydroxy-, (R)- |
121250-04-2 | 98% | 250mg |
$140 | 2024-06-06 | |
Enamine | EN300-2969266-0.5g |
(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid |
121250-04-2 | 95.0% | 0.5g |
$140.0 | 2025-03-19 | |
Enamine | EN300-2969266-0.05g |
(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid |
121250-04-2 | 95.0% | 0.05g |
$42.0 | 2025-03-19 | |
Enamine | EN300-2969266-5.0g |
(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid |
121250-04-2 | 95.0% | 5.0g |
$731.0 | 2025-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18080-5G |
(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid |
121250-04-2 | 95% | 5g |
¥ 12,949.00 | 2023-03-15 | |
Enamine | EN300-2969266-1.0g |
(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid |
121250-04-2 | 95.0% | 1.0g |
$180.0 | 2025-03-19 | |
Aaron | AR00HGRC-100mg |
Propanoic acid, 3,3,3-trifluoro-2-hydroxy-, (R)- |
121250-04-2 | 97% | 100mg |
$42.00 | 2025-02-11 | |
Aaron | AR00HGRC-250mg |
Propanoic acid, 3,3,3-trifluoro-2-hydroxy-, (R)- |
121250-04-2 | 97% | 250mg |
$63.00 | 2025-02-11 | |
abcr | AB227851-250mg |
(R)-3,3,3-Trifluorolactic acid; . |
121250-04-2 | 250mg |
€224.60 | 2025-02-18 |
(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid Related Literature
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Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
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Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
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Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
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Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
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5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
Additional information on (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid
Introduction to (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid (CAS No. 121250-04-2)
(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid, identified by its Chemical Abstracts Service (CAS) number 121250-04-2, is a fluorinated carboxylic acid derivative that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, characterized by its chiral center and fluorine substitution pattern, exhibits unique chemical and biological properties that make it a valuable candidate for various research applications.
The structural features of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid include a trifluoromethyl group at the third carbon position and a hydroxyl group at the second carbon position. The presence of these functional groups imparts distinct reactivity and solubility characteristics, making it a versatile intermediate in organic synthesis. Furthermore, the chiral configuration at the second carbon atom (2R) contributes to its stereoselective behavior, which is crucial in pharmaceutical development where enantiomeric purity can significantly influence drug efficacy and safety.
In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The trifluoromethyl group, in particular, is widely recognized for its ability to modulate pharmacokinetic properties, making it a preferred moiety in drug design. (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid serves as an excellent building block for synthesizing more complex molecules with potential therapeutic applications.
One of the most compelling aspects of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid is its utility in the development of novel pharmaceutical agents. Researchers have leveraged its structural framework to create derivatives with targeted biological activities. For instance, studies have demonstrated its role in designing inhibitors for enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. The fluorinated carboxylic acid moiety facilitates interactions with specific amino acid residues in protein targets, enhancing the compound's binding affinity.
Moreover, the chiral nature of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid has been exploited in the development of enantiomerically pure drugs. Chiral drugs often exhibit different pharmacological profiles depending on their enantiomeric form, necessitating precise control over stereochemistry during synthesis. The compound's stereochemical integrity ensures that derived pharmaceuticals maintain consistent biological activity while minimizing unwanted side effects.
The synthetic pathways for preparing (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid have also seen significant advancements. Modern synthetic methodologies emphasize efficiency, scalability, and sustainability. Techniques such as asymmetric hydrogenation and enzymatic resolution have been employed to achieve high enantiomeric purity with minimal environmental impact. These innovations align with the broader goals of green chemistry and sustainable pharmaceutical manufacturing.
In academic research, (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid has been utilized as a reference compound in studies exploring fluorine's influence on molecular interactions. Its unique electronic properties allow researchers to probe questions about halogen bonding and other non-covalent interactions that are pivotal in drug design. Such investigations contribute to a deeper understanding of molecular recognition processes and can inform the development of next-generation therapeutics.
The pharmaceutical industry has also shown interest in licensing derivatives of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid for preclinical and clinical development. Several companies have invested in optimizing synthetic routes to produce this compound on an industrial scale. This interest underscores its potential as a key intermediate in manufacturing high-value pharmaceuticals targeting various therapeutic areas.
The future prospects for (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid are promising as research continues to uncover new applications and refine synthetic strategies. Advances in computational chemistry and artificial intelligence are expected to accelerate the discovery of novel derivatives with enhanced pharmacological properties. Additionally, collaborations between academia and industry will likely drive innovation by combining expertise in medicinal chemistry with process optimization.
In conclusion,(2R)-3, 33, 33 - trifluor - 02 - hydroxybutanoic acid (CAS No . 121250 - 04 - 22) represents a significant advancement in fluorinated carboxylic acids with potential applications across multiple sectors of pharmaceutical research and development . Its unique structural features , stereochemical configuration , and synthetic versatility make it a cornerstone compound for designing next-generation therapeutics . As research progresses , we can anticipate further discoveries that will solidify its importance in medicinal chemistry . p >
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